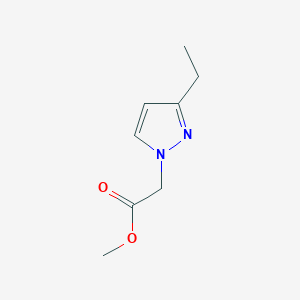

methyl (3-ethyl-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 3-position and a methyl ester group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-ethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethyl group at the 3-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole-3-carboxylic acid derivatives.

Reduction: Pyrazole-3-ethanol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties:

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate exhibits promising pharmacological activities, particularly in the development of analgesics and anti-inflammatory agents. Pyrazole derivatives have been extensively studied for their ability to modulate pain and inflammation pathways. For example, related compounds have shown efficacy in reducing inflammation while maintaining a low ulcerogenic index, making them suitable candidates for further drug development .

Case Study:

A study involving the synthesis of various pyrazole derivatives demonstrated that substitutions at specific positions could enhance anti-inflammatory properties without increasing toxicity. This highlights the potential for this compound as a scaffold for designing new therapeutic agents .

Agricultural Applications

Fungicides and Crop Protection:

this compound derivatives are being explored as intermediates in the synthesis of fungicides. Research indicates that pyrazole-based compounds can act as effective crop protection agents due to their ability to disrupt fungal growth processes. For instance, certain derivatives have been patented for their fungicidal properties, demonstrating their utility in agricultural applications .

Case Study:

In a patent application, compounds derived from this compound were identified as effective against various plant pathogens. The study emphasizes the importance of structural modifications to enhance fungicidal activity while minimizing environmental impact .

Chemical Synthesis

Synthetic Pathways:

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives. The ability to modify functional groups allows chemists to tailor the compound for specific applications, whether in pharmaceuticals or agrochemicals. For example, reactions involving ethyl bromoacetate and pyrazole derivatives have been documented, showcasing efficient pathways for producing this compound .

| Synthesis Method | Reagents | Yield | Notes |

|---|---|---|---|

| Reaction with ethyl bromoacetate | 3-methylpyrazole, potassium carbonate | 15.7 g | Conducted in N,N-dimethylformamide at room temperature |

Environmental Impact and Stability

Fluorination Effects:

The introduction of fluorine into pyrazole compounds, including this compound, can significantly enhance their bioactivity and metabolic stability. This trend is particularly relevant in both pharmaceutical and agricultural contexts, where fluorinated compounds demonstrate improved efficacy and reduced degradation rates in biological systems .

Mécanisme D'action

The mechanism of action of methyl (3-ethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl (3-methyl-1H-pyrazol-1-yl)acetate

- Ethyl (3-ethyl-1H-pyrazol-1-yl)acetate

- Methyl (3-phenyl-1H-pyrazol-1-yl)acetate

Uniqueness

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the ethyl group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Activité Biologique

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving pyrazole derivatives. The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, leading to the formation of pyrazole rings that can be further modified to introduce ester functionalities.

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated in several studies. Key findings include:

- Anti-inflammatory Activity :

- Analgesic Properties :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR in pyrazolone derivatives:

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, various pyrazolone derivatives were tested for their anti-inflammatory properties. This compound exhibited comparable or superior inhibition rates against inflammatory markers when compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, supporting its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

methyl 2-(3-ethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6-8(11)12-2/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGDMQOHMJCROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.